molecular formula C9H7BrN2 B7965077 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile

1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile

Cat. No.: B7965077
M. Wt: 223.07 g/mol
InChI Key: JRHDZRHKIYWYTJ-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring and a cyclopropane ring attached to the 1-position of the pyridine ring, with a nitrile group at the 1-position of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed at the 1-position.

    Nitrile Introduction: Finally, a nitrile group is introduced at the 1-position of the cyclopropane ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions, followed by purification processes to obtain the desired product in high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile: Similar structure but with the bromine atom at a different position.

    1-(4-Chloropyridin-3-YL)cyclopropane-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluoropyridin-3-YL)cyclopropane-1-carbonitrile: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine atom and the cyclopropane ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a cyclopropane ring and a brominated pyridine moiety, suggest various mechanisms of action that could be exploited in drug development.

  • Molecular Formula : C9H7BrN2
  • IUPAC Name : this compound
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyridine ring enhances the compound's ability to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity. This can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. The presence of the nitrile group and the brominated pyridine may contribute to enhanced activity against various pathogens. For example, studies have shown that similar compounds can inhibit bacterial growth effectively.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as U937 (human myeloid leukemia cells). The mechanism appears to involve disruption of cellular processes essential for cancer cell survival.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the inhibition of endothiapepsin by acylhydrazones derived from similar structures; compounds showed IC50 values between 13 and 365 μM, indicating potential for enzyme inhibition relevant to cancer therapy .
Study 2 Examined the synthesis of cyclopropane derivatives; highlighted the importance of structural modifications for enhancing biological activity .
Study 3 Focused on structure-activity relationships (SAR) among cyclopropane derivatives; identified key substituents that influence potency against cancer cell lines .

Comparative Analysis with Similar Compounds

Comparing this compound with related compounds reveals differences in biological activity based on structural variations:

CompoundKey FeaturesBiological Activity
1-(2-Bromopyridin-4-YL)cyclopropane-1-carbonitrileDifferent bromine positionVaries in enzyme inhibition
1-(4-Bromopyridin-2-YL)cyclopropane-1-carbonitrileAnother positional isomerDistinct pharmacological profile
Cyclopropanecarbonitrile derivativesVarious substituentsDiverse biological activities

Properties

IUPAC Name

1-(4-bromopyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-4-12-5-7(8)9(6-11)2-3-9/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDZRHKIYWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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